molecular formula C17H9F3N2O B2901887 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde CAS No. 2177263-84-0

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde

Cat. No.: B2901887
CAS No.: 2177263-84-0
M. Wt: 314.267
InChI Key: UQZOPDIJADUJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde is a complex organic compound with the molecular formula C17H9F3N2O This compound is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzaldehyde moiety through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the trifluoromethyl group. The ethynyl linkage is then formed through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. Finally, the benzaldehyde group is introduced through a formylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzoic acid.

    Reduction: 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    4-((6-(Trifluoromethyl)pyridin-3-yl)ethynyl)benzaldehyde: Lacks the imidazo ring, which may affect its electronic properties and reactivity.

    4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzonitrile:

    4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzyl alcohol:

Uniqueness

The presence of the trifluoromethyl group and the imidazo[1,2-a]pyridine ring in 4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde imparts unique electronic properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore distinguish it from similar compounds.

Properties

IUPAC Name

4-[2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O/c18-17(19,20)14-6-8-16-21-9-15(22(16)10-14)7-5-12-1-3-13(11-23)4-2-12/h1-4,6,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZOPDIJADUJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CN=C3N2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.